(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-22-12-8-6-11(7-9-12)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOERSBADJAXGQM-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the condensation of 4-methoxybenzaldehyde with 3-hydrazinylquinoxalin-2(1H)-one. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Biological Activities
The compound has demonstrated a range of biological activities, making it a subject of interest for further research:
- Anticancer Activity:
-
Anti-inflammatory Properties:
- Studies indicate that (E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a potential candidate for treating inflammatory diseases .
- Antimicrobial Activity:
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
-
In Vitro Studies:
A study reported that derivatives of quinoxaline exhibited significant inhibitory activity against COX enzymes, with some compounds showing IC50 values comparable to established anti-inflammatory drugs like Celecoxib . -
Anticancer Research:
Research focusing on colorectal cancer highlighted that certain quinoxaline derivatives could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . -
Antimicrobial Efficacy:
In another study, this compound was tested against multiple bacterial strains, demonstrating potent activity that warrants further investigation into its mechanism of action and potential clinical applications .
Mechanism of Action
The mechanism of action of (E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzylidene moiety could facilitate binding to hydrophobic pockets, while the hydrazinyl group might form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) increase C=O bond strength, raising IR wavenumbers .
- Bulky substituents (e.g., trimethoxy) improve synthetic yields but may reduce biological activity due to steric hindrance .
Antimicrobial Activity
- 4-Hydroxybenzylidene (2e) : Most potent antibacterial agent among hydrazones, likely due to hydroxyl group interactions with bacterial targets .
- Chloro-coumarinyl derivative (7) : MIC of 7.8 µg/mL against bacterial strains, outperforming streptomycin .
- Propan-2-ylidene (2) : Most active antifungal agent, suggesting aliphatic groups enhance antifungal properties .
Table 2: Antimicrobial Activity of Key Derivatives
| Compound | Substituent | Antibacterial Activity | Antifungal Activity | Reference |
|---|---|---|---|---|
| 2e | 4-Hydroxybenzylidene | Most active | Moderate | |
| 7 | Chloro-coumarinyl | MIC = 7.8 µg/mL | N/A | |
| 2 | Propan-2-ylidene | N/A | Most active |
Inference for Target (4-Methoxybenzylidene) :
The 4-methoxy group, being less polar than 4-hydroxy, may reduce antibacterial efficacy but improve membrane permeability due to increased lipophilicity.
Enzyme Inhibition and Antioxidant Activity
- 3-Methoxy-4-hydroxystyryl (8d) : Dual aldose reductase inhibition (IC₅₀ = 0.032–0.468 µM) and antioxidant activity comparable to Trolox .
- Salicylaldehyde derivative : DNA intercalation via hydrogen bonding, suggesting substituent position (ortho vs. para) dictates binding modes .
Inference for Target :
The para-methoxy group may lack the hydrogen-bonding capacity of hydroxy derivatives but could stabilize interactions with hydrophobic enzyme pockets.
Anticonvulsant Activity
- 2-Hydroxyphenyl derivative (IIId) : Moderate activity due to hydrogen bonding with neuronal targets .
- Propenylidene derivative (IIIf) : Minimal activity, highlighting the importance of aromatic substituents .
Inference for Target :
The 4-methoxy group’s electron-donating nature may enhance anticonvulsant effects by modulating receptor affinity.
Spectroscopic and Crystallographic Insights
- Salicylaldehyde derivative: Crystal structure (monoclinic, P21/n) stabilized by intermolecular hydrogen bonds .
- 3,4-Dichlorobenzylidene (3d) : Higher C=O IR absorption (1682 cm⁻¹) compared to electron-donating analogs .
Inference for Target : The 4-methoxy group’s electron-donating effect may lower C=O IR wavenumbers (~1660–1670 cm⁻¹) relative to chloro or nitro derivatives.
Biological Activity
(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic compound belonging to the class of quinoxaline derivatives. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The unique structural features of this compound enhance its potential efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 294.31 g/mol. The compound features a hydrazine moiety attached to a quinoxalin-2(1H)-one core, with a methoxybenzylidene substituent that enhances its chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.31 g/mol |
| CAS Number | 338757-81-6 |
Antibacterial Activity
Quinoxaline derivatives, including this compound, have demonstrated significant antibacterial properties. Studies have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for combating drug-resistant strains.
- Methodology : The antibacterial activity is typically assessed using Minimum Inhibitory Concentration (MIC) assays, which measure the lowest concentration of the compound that inhibits bacterial growth.
- Results : Preliminary results indicate promising MIC values suggesting effective antibacterial action against various pathogens.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have evaluated its cytotoxic effects on cancer cell lines such as HeLa cells.
- Findings : In one study, compounds similar to this quinoxaline derivative exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like cisplatin. For instance, related compounds showed IC50 values around against HeLa cells .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, such as α-glucosidase and carbonic anhydrase II.
- Inhibition Studies : Compounds related to this compound have shown significant inhibition against these enzymes, with IC50 values indicating effective competitive inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for enhancing the biological activity of quinoxaline derivatives. Molecular docking studies have been employed to elucidate how structural modifications can improve binding affinity to target enzymes and receptors.
- Molecular Docking : These studies suggest that the presence of the methoxy group and hydrazine moiety contributes significantly to the biological efficacy of the compound. The hydrazine linkage enhances interaction with biological targets through hydrogen bonding and π-stacking interactions .
Case Studies
Several case studies highlight the biological potential of quinoxaline derivatives:
- Cytotoxicity Against Cancer Cells : A library of quinoxaline derivatives was synthesized and screened for anticancer activity. Compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Antibacterial Efficacy : A comparative study on various quinoxaline derivatives revealed that those containing hydrazine functionalities exhibited superior antibacterial activity compared to their non-hydrazine counterparts.
Q & A
Q. What are the optimized synthetic protocols for preparing (E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one?
The compound is synthesized via condensation of 3-hydrazinoquinoxalin-2(1H)-one with 4-methoxybenzaldehyde. A typical procedure involves refluxing equimolar amounts of the hydrazine precursor and aldehyde in ethanol at 95°C for 3 hours. The product is isolated via recrystallization from ethanol, achieving yields of 65–80% . For regioselective synthesis, K₂S₂O₈-mediated radical cross-coupling under metal-free conditions is recommended, using acetonitrile as the solvent and K₂S₂O₈ (3.0 equiv.) as the oxidant .
Q. How can the purity and structural integrity of this compound be validated?
Characterization methods include:
- NMR spectroscopy : Confirm the (E)-configuration via characteristic imine proton signals (δ 8.3–8.5 ppm) and methoxy group resonance (δ 3.8 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₅N₄O₂: 323.11) .
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water mobile phase .
Q. What are the primary biological activities reported for this compound?
Derivatives of quinoxalin-2(1H)-one exhibit:
- Antibacterial activity : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ranging from 8–64 µg/mL .
- Aldose reductase inhibition : IC₅₀ values as low as 0.032 µM for analogs with phenolic substituents, relevant for diabetic complications .
Advanced Research Questions
Q. How do substituents at the N-1 position of quinoxalin-2(1H)-one impact reaction yields?
Substituents influence steric and electronic effects:
- Electron-donating groups (e.g., N-ethyl, N-benzyl) enhance yields (70–85%) by stabilizing radical intermediates during K₂S₂O₈-mediated coupling .
- Bulky groups (e.g., 2′-bromophenacyl) reduce yields to 50–60% due to hindered accessibility of the C-3 position .
- N-Unsubstituted analogs require optimized stoichiometry (1.5 equiv. arylhydrazine) to achieve 71% yield .
Q. What methodologies enable C-3 functionalization for diversifying quinoxalin-2(1H)-one derivatives?
- Photocatalytic trifluoroalkylation : Visible-light-driven three-component reactions with CF₃SO₂Na and alkenes yield 3-CF₃ analogs (45–75%) under 4CzIPN catalysis .
- Transition-metal-free benzylation : Direct C-3 benzylation using benzyl halides and dithiocarbamate catalysts under visible light (yields: 60–82%) .
- Copper-catalyzed carbamoylation : CuI/BPO-mediated coupling with hydrazinecarboxamides achieves 3-carbamoylated derivatives (55–80%) .
Q. How do structural modifications enhance multifunctional bioactivity (e.g., antioxidant + enzyme inhibition)?
- Phenolic side chains : Derivatives with 3,4-dihydroxyphenyl groups (e.g., compound 6e ) combine aldose reductase inhibition (IC₅₀ = 0.032 µM) and antioxidant activity (comparable to Trolox) .
- Hydrazone/pyrazole hybrids : Improve antimicrobial potency via dual hydrogen bonding and π-π stacking interactions .
Data Contradictions and Resolution
Q. Conflicting reports on the efficacy of K₂CO₃ as an additive in coupling reactions
Q. Discrepancies in antibacterial activity across studies
- reports moderate activity (MIC = 32 µg/mL), while shows enhanced potency (MIC = 8 µg/mL) for morpholinosulfonyl-substituted analogs.
- Resolution : Sulfonyl groups improve membrane permeability and target binding (e.g., DNA gyrase inhibition) .
Methodological Recommendations
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
